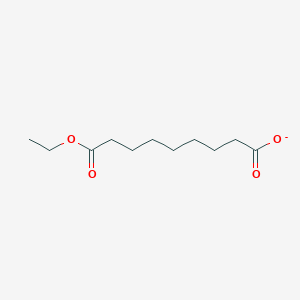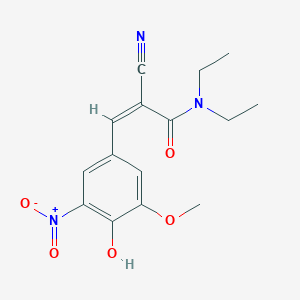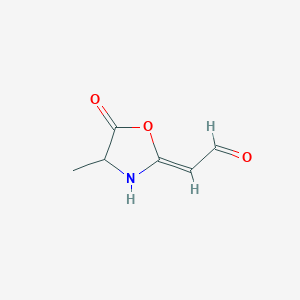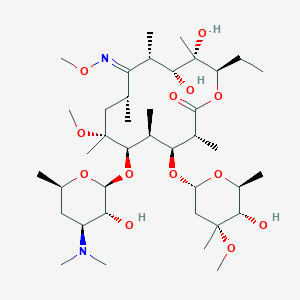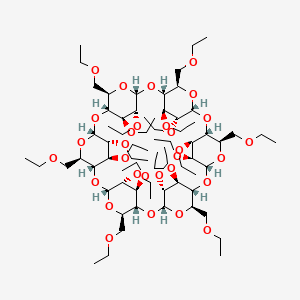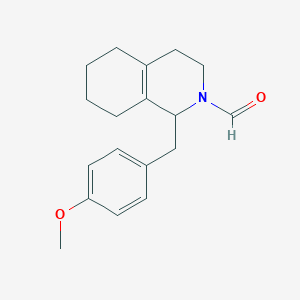
1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde often involves multi-step chemical reactions, employing strategies such as palladium-catalyzed reactions and rearrangements under specific conditions. For example, mixed ligand palladium(II) complexes involving related compounds have been synthesized to evaluate their coordination behavior and biological activity, indicating the complexity and potential of these compounds in various applications (Ramachandran et al., 2012).
Molecular Structure Analysis
The molecular structure of hexahydroisoquinoline derivatives is typically characterized by X-ray diffraction studies, which reveal their intricate arrangements and bonding patterns. These studies provide insights into how the molecular structure influences the compound's chemical behavior and interactions with other molecules (Ramachandran et al., 2012).
Chemical Reactions and Properties
Hexahydroisoquinoline derivatives undergo various chemical reactions, including intercalation with DNA, binding with proteins such as bovine serum albumin, and exhibiting antioxidant activities. These reactions highlight the compounds' potential in biochemical and pharmaceutical contexts (Ramachandran et al., 2012).
Physical Properties Analysis
While specific details on the physical properties of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde are not directly available, related compounds generally possess properties significant for their solubility, stability, and reactivity, which can be inferred from their molecular structure and synthesis methods.
Chemical Properties Analysis
The chemical properties of hexahydroisoquinoline derivatives, including reactivity, stability, and interactions with biological molecules, are closely tied to their molecular structure. These compounds' abilities to bind with DNA and proteins and their antioxidant activities suggest a range of chemical behaviors that make them valuable for further study and potential applications (Ramachandran et al., 2012).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Dextromethorphan Intermediate : Wu et al. (2020) discuss the asymmetric synthesis of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key synthetic intermediate in the industrial production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase discovered in this study was effective in oxidizing this compound at elevated substrate concentrations, showcasing its potential in biocatalytic applications (Wu et al., 2020).
Antiplasmodial Activity Testing : Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which has shown significant antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains. This indicates its potential use in malaria treatment research (Hadanu et al., 2010).
Palladium(II) Complexes with Antioxidant and Cytotoxic Activities : Ramachandran et al. (2012) created palladium(II) complexes using 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands. These complexes demonstrated strong antioxidant activity and showed cytotoxicity against human lung cancer cell lines, suggesting their potential in cancer research (Ramachandran et al., 2012).
Electronic and Nonlinear Optical Properties : Beytur and Avinca (2021) studied the electronic, nonlinear optical properties, and spectroscopic properties of compounds synthesized from 3-methylthiophene-2-carbaldehyde and 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones. This research has implications for materials science, particularly in the development of new optoelectronic materials (Beytur & Avinca, 2021).
Synthesis and Antimycobacterial Evaluation : Senthilkumar et al. (2008) synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, demonstrating significant in vitro and in vivo antimycobacterial activities. This showcases the potential of these compounds in developing treatments for tuberculosis (Senthilkumar et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPBBOEINVWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951749 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde | |
CAS RN |
29144-31-8 | |
| Record name | (S)-3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)(1H)-isoquinoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029144318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

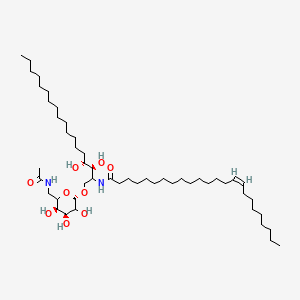
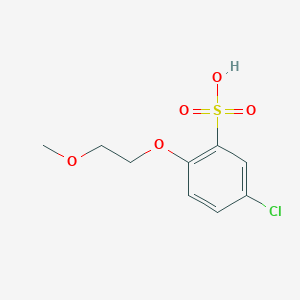
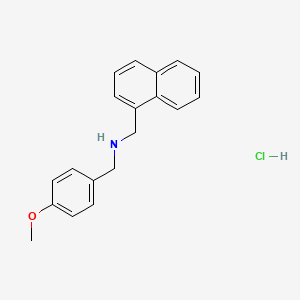
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
